molecular formula C21H25NO4S B3753479 ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3753479
M. Wt: 387.5 g/mol
InChI Key: CHESTSWDDBABAQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. Key structural elements include:

  • Position 3: An ethyl carboxylate group (COOEt), which enhances solubility and modulates electronic properties.
  • Position 2: A substituted amino group acylated with a 4-(4-methylphenoxy)butanoyl chain. This substituent introduces steric bulk and lipophilicity due to the phenoxy and methyl groups.

Its synthesis likely follows established routes for analogous compounds, such as condensation of 2-amino-thiophene precursors with acylating agents under reflux conditions .

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-25-21(24)19-16-6-4-7-17(16)27-20(19)22-18(23)8-5-13-26-15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHESTSWDDBABAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several derivatives, differing primarily in the substituents at the amino group (Position 2) and the ester group (Position 3). Below is a systematic comparison:

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(4-Methylphenoxy)butanoyl C₂₃H₂₆N₂O₄S 426.53 High lipophilicity due to phenoxy and methyl groups.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (13b) NH₂ C₁₀H₁₃NO₂S 211.28 Simplest derivative; serves as a precursor for acylated analogs.
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoyl C₂₃H₂₁NO₃S 391.50 Enhanced aromaticity; potential π-π stacking interactions.
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Methoxy)-4-oxobutanoyl C₁₅H₁₉NO₅S 325.38 Shorter chain with electron-withdrawing methoxy group; reduced lipophilicity.
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Thioureido (NH-CS-NH-Ph) C₁₇H₁₉N₂O₂S₂ 371.48 Sulfur-rich moiety; documented antifungal activity.
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diphenylacetyl C₂₃H₂₁NO₃S 391.48 Bulky substituent; potential steric hindrance in binding interactions.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-methylphenoxybutanoyl chain confers higher lipophilicity (predicted logP ~5.9) compared to derivatives with shorter chains (e.g., 325.38 g/mol compound in ). Thioureido derivatives (e.g., ) balance lipophilicity with hydrogen-bonding capacity due to the -NH-CS-NH- group.

Synthetic Routes: Most analogs are synthesized via nucleophilic acyl substitution of 2-amino-thiophene precursors. For example, uses ethanol and triethylamine under reflux, while employs HFIP solvent for Petasis-type multicomponent reactions.

Biological Activity: Thioureido derivatives exhibit antifungal activity against Candida spp. The target compound’s bioactivity remains uncharacterized in the provided evidence.

Crystallographic and Spectroscopic Characterization: Structural elucidation relies on NMR (e.g., ) and X-ray crystallography (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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